molecular formula C10H7ClN2OS2 B15097460 3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one

3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one

Cat. No.: B15097460
M. Wt: 270.8 g/mol
InChI Key: QTNCEBZYJGVYDL-YVMONPNESA-N
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Description

3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound features a thiazolidinone ring with an amino group at the 3-position, a 4-chloro-phenyl group at the 5-position, and a thioxo group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidinone derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and microwave-assisted synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one has numerous scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Amino-5-[1-(4-chloro-phenyl)-meth-(Z)-ylidene]-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in cell proliferation and inflammation, leading to its anticancer and anti-inflammatory effects. Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial activity .

Properties

Molecular Formula

C10H7ClN2OS2

Molecular Weight

270.8 g/mol

IUPAC Name

(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H7ClN2OS2/c11-7-3-1-6(2-4-7)5-8-9(14)13(12)10(15)16-8/h1-5H,12H2/b8-5-

InChI Key

QTNCEBZYJGVYDL-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)N)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)N)Cl

Origin of Product

United States

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